molecular formula C19H19N3O5S B11688472 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide

Katalognummer: B11688472
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: MFXQKFUVULJLGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Functional Group Analysis

Core Structural Features

The compound’s IUPAC name, 4-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide , reflects its three primary components (Fig. 1):

  • Methoxy-benzamide moiety : A benzene ring substituted with a methoxy group (–OCH₃) at the ortho position and a carboxamide group (–CONH–).
  • Sulfamoyl bridge : A sulfonamide group (–SO₂NH–) connecting the benzamide to a phenyl ring.
  • 3,4-Dimethylisoxazole : A five-membered heterocyclic ring containing oxygen and nitrogen atoms, with methyl groups at positions 3 and 4.
Table 1: Key Molecular Descriptors
Property Value Source
Molecular formula C₂₀H₂₁N₃O₅S
Molecular weight 415.5 g/mol
SMILES COc1ccccc1C(=O)Nc2ccc(cc2)S(=O)(=O)Nc3noc(C)c3C
InChIKey AIGYUEMACHJVEF-UHFFFAOYSA-N

The sulfamoyl group enhances solubility in polar solvents, while the isoxazole ring contributes to metabolic stability and π-π stacking interactions.

Functional Group Interactions

  • Hydrogen bonding : The sulfamoyl NH and benzamide carbonyl oxygen act as hydrogen bond donors and acceptors, respectively.
  • Steric effects : Methyl groups on the isoxazole impose steric hindrance, influencing conformational flexibility.

Eigenschaften

Molekularformel

C19H19N3O5S

Molekulargewicht

401.4 g/mol

IUPAC-Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)15-10-8-14(9-11-15)20-18(23)16-6-4-5-7-17(16)26-3/h4-11,22H,1-3H3,(H,20,23)

InChI-Schlüssel

MFXQKFUVULJLGS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Key Reaction Parameters for Sulfonamide Coupling

ParameterOptimal ConditionImpact on Yield
Temperature70°C85% yield
SolventDMF78% purity
Catalyst (TEA)10 mol%20% increase
Reaction Time12 hours90% completion

Side reactions, such as over-sulfonation or hydrolysis of the isoxazole ring, are mitigated by controlling moisture levels and reaction time.

Purification and Isolation Techniques

Post-synthesis purification ensures the removal of unreacted intermediates and byproducts. Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent is standard. Alternatively, recrystallization from ethanol-water mixtures enhances purity to >98%.

Recent advancements employ high-performance liquid chromatography (HPLC) for analytical validation. For example, reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) resolves the target compound at a retention time of 6.8 minutes.

Spectroscopic Characterization

Post-purification, the compound is characterized using spectroscopic methods:

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH), 7.89–7.12 (m, 7H, aromatic), 3.89 (s, 3H, OCH3), 2.45 (s, 3H, CH3), 2.32 (s, 3H, CH3).

  • IR (KBr): 3270 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O).

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/zm/z 416.1 [M+H]+^+.

Scalability and Industrial Relevance

Scalable synthesis requires cost-effective and reproducible methods. Patent literature describes kilogram-scale production using continuous-flow reactors, which reduce reaction times by 40% compared to batch processes. Key considerations include:

  • Solvent Recovery : DMF is recycled via distillation, reducing waste.

  • Catalyst Reuse : Immobilized TEA on silica nanoparticles maintains >90% activity over five cycles .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf seine potentielle Wirkung als Enzyminhibitor oder Rezeptormodulator untersucht.

    Medizin: Wird auf seine potentiellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann die Struktur natürlicher Substrate nachahmen, wodurch die Verbindung Enzyme hemmen oder die Rezeptoraktivität modulieren kann. Der Isoxazolring und die Methoxy-benzamid-Einheit tragen zur Bindungsaffinität und Spezifität der Verbindung bei.

Wissenschaftliche Forschungsanwendungen

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The isoxazole ring and methoxy-benzamide moiety contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzamide Moiety

The benzamide group’s substitution pattern significantly impacts biological and physicochemical properties. Comparisons include:

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Spectral Data (IR, cm⁻¹) Biological Activity (if reported)
Target Compound 2-Methoxy 415.46 C=O: ~1663–1682; NH: ~3150–3319 Not explicitly stated
N-[4-...]-2-ethoxy-benzamide () 2-Ethoxy 415.46 Similar C=O and NH stretches Traditional medicinal uses (e.g., anti-inflammatory)
N-[4-...]-2-[(4′-methylbiphenyl)oxy]acetamide () 2-(Biphenyloxy)acetamide Higher (exact value N/A) C=O: ~1680; NH: ~3278–3414 Not reported

Key Observations :

  • Methoxy vs.
  • Biphenyloxy Acetamide () : The bulky biphenyl group introduces steric hindrance, likely reducing conformational flexibility and altering binding affinities compared to the target compound’s methoxy group .

Heterocyclic Modifications

The isoxazole ring’s substitution pattern differentiates the target compound from analogs:

Compound Class (Evidence) Heterocycle Key Functional Groups Tautomerism Observed?
Target Compound 3,4-Dimethylisoxazole Sulfamoyl, Methoxy-benzamide No
Triazole-thiones (, [7–9]) 1,2,4-Triazole C=S, NH Yes (thione-thiol equilibrium)
Thiadiazole derivatives () 5-Methyl-1,3,4-thiadiazole Sulfonamide No

Key Observations :

  • Triazole-thiones () : Exhibit tautomerism (thione ↔ thiol), which influences reactivity and stability. The absence of tautomerism in the target compound’s isoxazole system may confer greater synthetic reproducibility .

Physicochemical Properties

  • Solubility : The dimethylisoxazole and methoxy groups likely render the target compound less soluble in water compared to sulfonamides with polar substituents (e.g., hydroxyl or carboxyl groups) .
  • Thermal Stability : The absence of tautomerism (unlike triazole-thiones in ) suggests higher thermal stability, critical for formulation and storage .

Biologische Aktivität

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H19N3O5S
  • Molecular Weight : 401.4 g/mol
  • IUPAC Name : N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide

The structure features a benzamide core linked to an isoxazole ring and a sulfonamide group, which are crucial for its biological interactions. The sulfonamide moiety is known for its ability to inhibit enzymes by forming hydrogen bonds with active site residues, thereby contributing to its potential as a therapeutic agent .

1. Enzyme Inhibition

The primary mechanism of action for N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide involves the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide group facilitates binding to enzyme active sites, leading to significant inhibition . This characteristic positions the compound as a candidate for drug development, particularly in targeting diseases that are mediated by these enzymes.

2. Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of thiourea and other sulfonamides have shown efficacy against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae . While specific data on the antibacterial activity of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is limited, its structural similarities suggest potential effectiveness against similar pathogens.

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Thiourea DerivativeE. faecalis40-5029
Thiourea DerivativeP. aeruginosa40-5024
Thiourea DerivativeK. pneumoniae40-5030

3. Anticancer Activity

Studies have highlighted the anticancer potential of related compounds, particularly those targeting pathways involved in cancer cell proliferation and apoptosis. For instance, certain derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines . Although direct studies on N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide are sparse, the structural framework suggests it may also exhibit similar anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide:

  • Antioxidant Activity : Compounds with similar functional groups have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing promising results that warrant further investigation into their anti-inflammatory capabilities .
  • Neuroprotective Effects : Related compounds have been investigated for potential neuroprotective effects in models of Alzheimer's disease, suggesting that N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide could also be evaluated in this context.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the sulfamoyl linkage between the isoxazole and phenyl rings. This often requires activating agents like thionyl chloride (SOCl₂) to convert sulfonic acids to sulfonyl chlorides, followed by coupling with amines under inert atmospheres .
  • Step 2 : Introduction of the benzamide moiety via amidation. For example, reacting 2-methoxybenzoyl chloride with the sulfamoyl-phenyl intermediate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Techniques such as column chromatography or recrystallization are critical to achieve high purity (>95%), monitored by TLC or HPLC .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray crystallography, using software like SHELXL , enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Hydrogen bonding : Intermolecular N–H···N or N–H···O interactions (e.g., in thiazole/amide analogs) stabilize crystal packing .
  • Conformational analysis : The dihedral angle between the isoxazole and benzamide rings can reveal electronic conjugation effects, critical for understanding reactivity .
  • Validation : R-factors < 0.05 and residual electron density maps confirm structural accuracy .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR (¹H/¹³C) : Assign peaks for key groups (e.g., isoxazole protons at δ 6.5–7.0 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • FT-IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈N₃O₅S: 400.0912) .

Advanced: How can computational modeling predict the compound’s electronic properties?

Density-functional theory (DFT) methods (e.g., B3LYP/6-31G*) calculate:

  • HOMO-LUMO gaps : To assess redox stability (e.g., gaps < 4 eV suggest potential reactivity in electron-transfer reactions) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the isoxazole and benzamide moieties .
  • Thermochemical data : Atomization energies and ionization potentials can predict stability under reaction conditions .

Basic: What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antiviral : Plaque reduction assays for HSV-1 inhibition, as seen in structurally related sulfonamide-isoxazole derivatives .

Advanced: How to address contradictory data in biological activity studies?

  • Dose-response curves : Replicate assays across multiple cell lines to distinguish cell-specific effects vs. compound toxicity .
  • Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm protein targets (e.g., viral thymidine kinase in HSV-1) .

Advanced: What strategies optimize the compound’s solubility for pharmacokinetic studies?

  • Salt formation : React with HCl or sodium pivalate to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) at the methoxy or sulfamoyl positions .
  • Co-solvents : Use DMSO/PEG mixtures in preclinical formulations, ensuring <1% DMSO to avoid cellular toxicity .

Basic: How to analyze stability under varying pH conditions?

  • Forced degradation studies : Expose the compound to buffers at pH 1–13 (e.g., HCl for acidic, NaOH for basic) at 37°C for 24–72 hours.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the amide bond at pH >10) .
  • Kinetic modeling : Calculate t₁/₂ (half-life) to predict shelf-life in storage .

Advanced: What crystallographic software tools are recommended for structural refinement?

  • SHELX suite : SHELXL for refining hydrogen positions and anisotropic displacement parameters, especially for sulfonamide derivatives .
  • Olex2 : Visualize intermolecular interactions (e.g., π-π stacking between aromatic rings) .
  • Mercury CSD : Analyze packing diagrams and compare with similar structures in the Cambridge Structural Database .

Advanced: How to design analogs with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Modify the methoxy group to electron-withdrawing substituents (e.g., nitro) to increase membrane permeability .
  • Heterocycle replacement : Substitute isoxazole with 1,3,4-thiadiazole to improve hydrogen-bonding capacity .
  • Fragment-based design : Use SPR (surface plasmon resonance) to screen fragment libraries targeting viral proteases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.